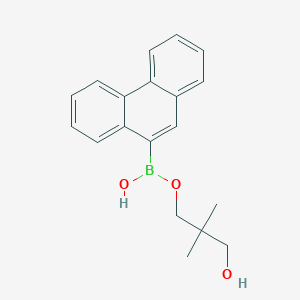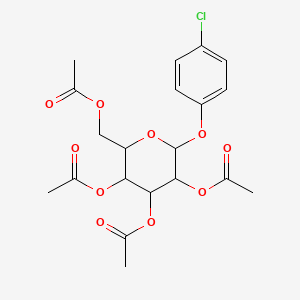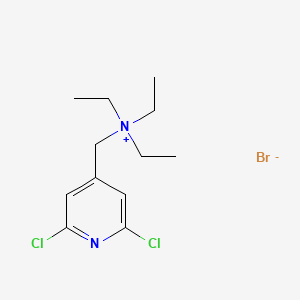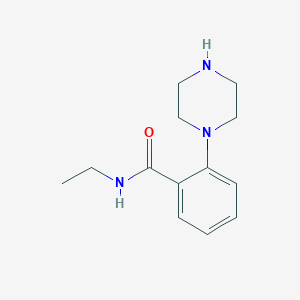![molecular formula C10H19NO2 B12064645 [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)
[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol: is a complex organic compound characterized by the presence of an aziridine ring, an oxirane ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol typically involves multiple steps:
-
Formation of the Aziridine Ring: : The aziridine ring can be synthesized through the reaction of an appropriate amine with a halogenated compound under basic conditions. For instance, 3,3-dimethylaziridine can be prepared by reacting 2-chloro-2-methylpropane with ammonia.
-
Introduction of the Oxirane Ring: : The oxirane ring is introduced via an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA).
-
Coupling of the Aziridine and Oxirane Rings: : The aziridine and oxirane intermediates are then coupled through a nucleophilic substitution reaction. This step involves the reaction of the aziridine with an epoxide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted aziridines or oxiranes.
科学的研究の応用
Chemistry
In organic synthesis, [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology
The compound’s aziridine ring is known for its biological activity, making it a candidate for the development of new pharmaceuticals. It can act as an alkylating agent, potentially useful in cancer therapy.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Industry
In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced strength or chemical resistance.
作用機序
The biological activity of [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The aziridine ring can undergo ring-opening reactions with nucleophiles such as DNA bases, leading to the formation of adducts that disrupt normal cellular processes. This mechanism is particularly relevant in the context of anticancer activity, where the compound can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
[2-(3,3-Dimethylaziridin-2-yl)ethanol]: Lacks the oxirane ring, making it less reactive in certain contexts.
[3-(2-Aziridin-2-yl)ethyl]-3-methyloxirane: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
[3-(2-(3,3-Dimethylaziridin-2-yl)ethyl]oxirane: Lacks the hydroxyl group, impacting its chemical behavior.
Uniqueness
The presence of both the aziridine and oxirane rings, along with the hydroxyl group, makes [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol unique. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
[3-[2-(3,3-dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(11-9)4-5-10(3)8(6-12)13-10/h7-8,11-12H,4-6H2,1-3H3 |
InChIキー |
OFGHESPAYIRTOP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N1)CCC2(C(O2)CO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)

![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
![Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B12064570.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B12064583.png)
![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
![3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12064585.png)

![2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12064594.png)



